molecular formula C27H30ClNO11 B1684453 Epirubicin hydrochloride CAS No. 56390-09-1

Epirubicin hydrochloride

Número de catálogo: B1684453
Número CAS: 56390-09-1
Peso molecular: 580.0 g/mol
Clave InChI: MWWSFMDVAYGXBV-DPZLWMTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El hidrocloruro de epirrubicina se sintetiza mediante un enfoque semisintético. El proceso implica la modificación de la doxorrubicina, donde el grupo hidroxilo en el carbono 4' del residuo de azúcar se epimeriza . El método de preparación del hidrocloruro de epirrubicina para inyección implica preparar una solución acuosa de hidrocloruro de epirrubicina, ajustar el pH a 3.2-4.5 utilizando un regulador de pH ácido y calentar la solución a 40-80 °C durante 30-120 minutos .

Métodos de Producción Industrial

La producción industrial del hidrocloruro de epirrubicina implica procesos de síntesis y purificación a gran escala. La solución acuosa de hidrocloruro de epirrubicina se esteriliza, filtra, llena en viales y liofiliza para obtener el producto final . La calidad del producto se asegura manteniendo los niveles de impureza por debajo de los límites especificados.

Aplicaciones Científicas De Investigación

Clinical Applications

Epirubicin hydrochloride is utilized for the treatment of several cancer types. The following table summarizes its primary applications:

Cancer Type Application
Breast Cancer Used post-surgery, especially in patients with lymph node involvement; often combined with other agents.
Lung Cancer Effective in both small cell and non-small cell lung cancer treatments.
Ovarian Cancer Recommended for advanced stages and metastatic cases.
Gastric Carcinoma Used in both metastatic and unresectable cases.
Bladder Cancer Administered intravesically for transitional cell carcinoma and prophylaxis against recurrence.
Lymphomas Applied in various forms of lymphoma, including Hodgkin's and non-Hodgkin's lymphoma.

This compound is often part of combination therapy regimens, enhancing efficacy while potentially reducing individual drug dosages to mitigate side effects .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound across different cancer types:

  • Study on Breast Cancer : A multicenter trial assessed epirubicin combined with cyclophosphamide and fluorouracil (CEF-120 regimen) for patients with axillary-node positive breast cancer. Results indicated a significant improvement in disease-free survival rates at three years (0.27%) and five years (0.46%) compared to traditional regimens .
  • Combination Therapy Research : A study evaluating the FEC-100 regimen (fluorouracil, epirubicin, cyclophosphamide) showed enhanced response rates in patients with advanced breast cancer, leading to regulatory approval for broader use in clinical settings .
  • Intravesical Administration Study : Research demonstrated that intravesical administration of epirubicin significantly reduced recurrence rates in superficial bladder carcinoma following transurethral resection .

Liposomal Formulations

Recent advancements have explored liposomal formulations of this compound to enhance delivery efficacy while reducing systemic toxicity. Liposomes provide a protective environment for the drug, allowing for targeted delivery to tumor sites and minimizing exposure to healthy tissues . This approach has shown promise in overcoming multidrug resistance and improving therapeutic outcomes.

Adverse Effects and Management

While effective, this compound is associated with several adverse effects, including cardiotoxicity, myelosuppression, and phlebitis . Management strategies include:

  • Cardiotoxicity Monitoring : Regular cardiovascular assessments are recommended due to the risk of heart damage.
  • Supportive Care : Use of granulocyte colony-stimulating factors can mitigate myelosuppression effects.
  • Intravenous Administration Protocols : Careful administration techniques are essential to prevent extravasation and phlebitis.

Propiedades

Número CAS

56390-09-1

Fórmula molecular

C27H30ClNO11

Peso molecular

580.0 g/mol

Nombre IUPAC

(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1

Clave InChI

MWWSFMDVAYGXBV-DPZLWMTJSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

SMILES isomérico

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Apariencia

red solid powder

melting_point

399 to 401 °F (Decomposes) (NTP, 1992)

Key on ui other cas no.

56390-09-1
25316-40-9

Descripción física

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

56420-45-2 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epirubicin hydrochloride
Reactant of Route 2
Epirubicin hydrochloride
Reactant of Route 3
Epirubicin hydrochloride
Reactant of Route 4
Epirubicin hydrochloride
Reactant of Route 5
Epirubicin hydrochloride
Reactant of Route 6
Epirubicin hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.